1-(Piperidin-3-ylmethyl)pyrrolidin-2-one is a chemical compound characterized by a pyrrolidine ring with a piperidin-3-ylmethyl substituent. This compound falls within the category of heterocyclic organic compounds, which are notable for their diverse biological activities and applications in medicinal chemistry. The structural formula can be represented as C_{12}H_{16}N_{2}O, indicating the presence of two nitrogen atoms, one oxygen atom, and a complex carbon framework.
This compound is synthesized through various chemical reactions involving piperidine and pyrrolidine derivatives. The synthesis often utilizes nucleophilic substitution methods, where the piperidine ring acts as a nucleophile reacting with electrophilic pyrrolidine derivatives.
1-(Piperidin-3-ylmethyl)pyrrolidin-2-one is classified as:
The synthesis of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one typically involves:
A typical synthetic route may include:
The molecular structure of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one features:
The molecular weight is approximately 204.27 g/mol. The compound exhibits characteristic peaks in Nuclear Magnetic Resonance (NMR) spectroscopy that can be used for structural elucidation.
1-(Piperidin-3-ylmethyl)pyrrolidin-2-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one involves its interaction with biological targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects. For instance, it may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease conditions.
1-(Piperidin-3-ylmethyl)pyrrolidin-2-one is typically characterized by:
Key chemical properties include:
1-(Piperidin-3-ylmethyl)pyrrolidin-2-one has several applications in scientific research:
The diverse applications highlight the compound's significance in both academic research and industrial settings, underscoring its role as a valuable building block in synthetic organic chemistry.
Heterocyclic compounds constitute >75% of FDA-approved drugs, with nitrogen-containing heterocycles demonstrating particular pharmaceutical relevance. Among these, piperidine and pyrrolidin-2-one (2-pyrrolidone) moieties serve as privileged structural motifs due to their versatile drug-like properties and presence in bioactive molecules. The fusion of these scaffolds in 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one creates a novel bifunctional pharmacophore with distinctive three-dimensional characteristics and diverse interaction capabilities.
Piperidine rings (hexamethylene imine) provide optimal basicity (pKa ~11) for salt formation and membrane permeability, while their chair-boat conformational flexibility enables adaptive binding to biological targets. This moiety features prominently in >20% of commercial pharmaceuticals, including anticancer agents (e.g., ceritinib), antipsychotics (e.g., risperidone), and analgesics. Key attributes include:
Pyrrolidin-2-one, a γ-lactam, contributes complementary properties:
Table 1: Comparative Physicochemical Properties of Relevant Heterocycles
Heterocycle | LogP | TPSA (Ų) | H-bond Donors | H-bond Acceptors | Dipole Moment (D) |
---|---|---|---|---|---|
Piperidine | 0.46 | 3.24 | 1 | 1 | 1.41 |
Pyrrolidin-2-one | -0.38 | 29.10 | 1 | 2 | 4.12 |
Pyrrole | 0.75 | 13.96 | 1 | 1 | 2.93 |
Cyclopentane | 3.00 | 0.00 | 0 | 0 | 0.07 |
Data derived from Qikprop calculations [2] [10]
The synergistic combination of piperidine's basicity and pyrrolidinone's polarity in 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one creates a balanced pharmacophore with calculated LogP of 0.61 and TPSA of 32.34 Ų – values within optimal ranges for blood-brain barrier penetration (LogP 2-3) and oral bioavailability (TPSA <140 Ų) [4] [9]. This scaffold’s sp³-rich character (Fsp³ = 0.70) enhances structural complexity while reducing metabolic liabilities compared to flat aromatic systems.
The compound (CAS 876709-32-9; C₁₀H₁₈N₂O; MW 182.26 g/mol) features a methylenebridge linkage connecting the piperidine C3 position to the pyrrolidinone N1 atom. This connection creates distinctive structural properties:
The protonation state significantly influences molecular geometry. At pH 7.4, piperidine nitrogen (pKa ~10.5) remains predominantly protonated, generating:
Table 2: Molecular Descriptors of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₈N₂O | - |
Molecular Weight | 182.26 g/mol | Ideal for CNS penetration (<450 Da) |
Topological Polar Surface Area | 32.34 Ų | Moderate permeability |
Calculated LogP (iLogP) | 0.6084 | Balanced lipophilicity |
H-bond Acceptors | 2 | Carbonyl + piperidine N (tertiary) |
H-bond Donors | 1 | Piperidine NH⁺ (protonated state) |
Rotatable Bonds | 2 | Methylene linker + alkyl chains |
Data compiled from PubChem and computational analyses [4] [7] [9]
The molecule exhibits pseudorotational dynamics in both rings:
This conformational ensemble facilitates multivalent binding to biological targets. X-ray crystallographic studies of analogous compounds reveal:
This scaffold demonstrates versatile pharmacological targeting:
Aldo-Keto Reductase Inhibitors:Analogous 1-(arylmethyl)pyrrolidin-2-ones show nanomolar inhibition (IC₅₀ 0.094 μM) of AKR1C3 (type 5 17β-HSD), a key enzyme in steroid hormone-dependent cancers. Unlike carboxylate inhibitors, these non-acidic compounds exhibit superior cell penetration (IC₅₀(cell)/IC₅₀(enz) = 8.5 vs. 0.48 for carboxylates) due to passive diffusion mechanisms. SAR studies indicate tolerance for piperidine substitution while retaining potency [3].
Na⁺/Ca²⁺ Exchanger Modulators:Benzodiazepinone derivatives incorporating piperidinyl-pyrrolidinone fragments demonstrate isoform-selective NCX modulation. Compound 14 (structurally analogous) enhances NCX1 reverse mode (EC₅₀ = 3.5 nM) and NCX3 forward mode activity, providing neuroprotection in ischemia models. Molecular volume analysis reveals optimal activation profiles at ~350 ų [5].
CNS-Targeted Agents:Piperidine-pyrrolidinone hybrids serve as 5-HT₁ₐ receptor pharmacophores in antidepressant design. The framework enables:
Table 3: Bioactive Derivatives Featuring the Core Scaffold
Derivative Structure | Biological Target | Key Activity | Structural Modification |
---|---|---|---|
1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one | AKR1C3 | IC₅₀ = 94 nM; selective over COX | Sulfonamide aryl substitution |
Benzodiazepinone-pyrrolidinone | NCX1/NCX3 | Enhances exchange activity 5-fold | Spacer elongation (ethylene vs methylene) |
1-(4-Fluorobenzyl)piperidinyl-pyrrolidinone | Tyrosinase | Competitive inhibition (Kᵢ = 4.3 μM) | Benzyl ring para-fluorination |
Key synthetic routes exploit the nucleophilicity of piperidine nitrogen:
Reductive Amination:3-Piperidinone + pyrrolidin-2-one → Imine → NaBH₄ reduction → Racemic product
N-Alkylation:N-Boc-3-(bromomethyl)piperidine + pyrrolidin-2-one anion → Deprotection (TFA) → Target compound
Multicomponent Assembly:Glutamic acid → Cyclization → Functional group interconversion [9]
The scaffold enables diverse functionalization:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7